

DDP-38003 Trihydrochloride: A Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *DDP-38003 trihydrochloride*

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Abstract

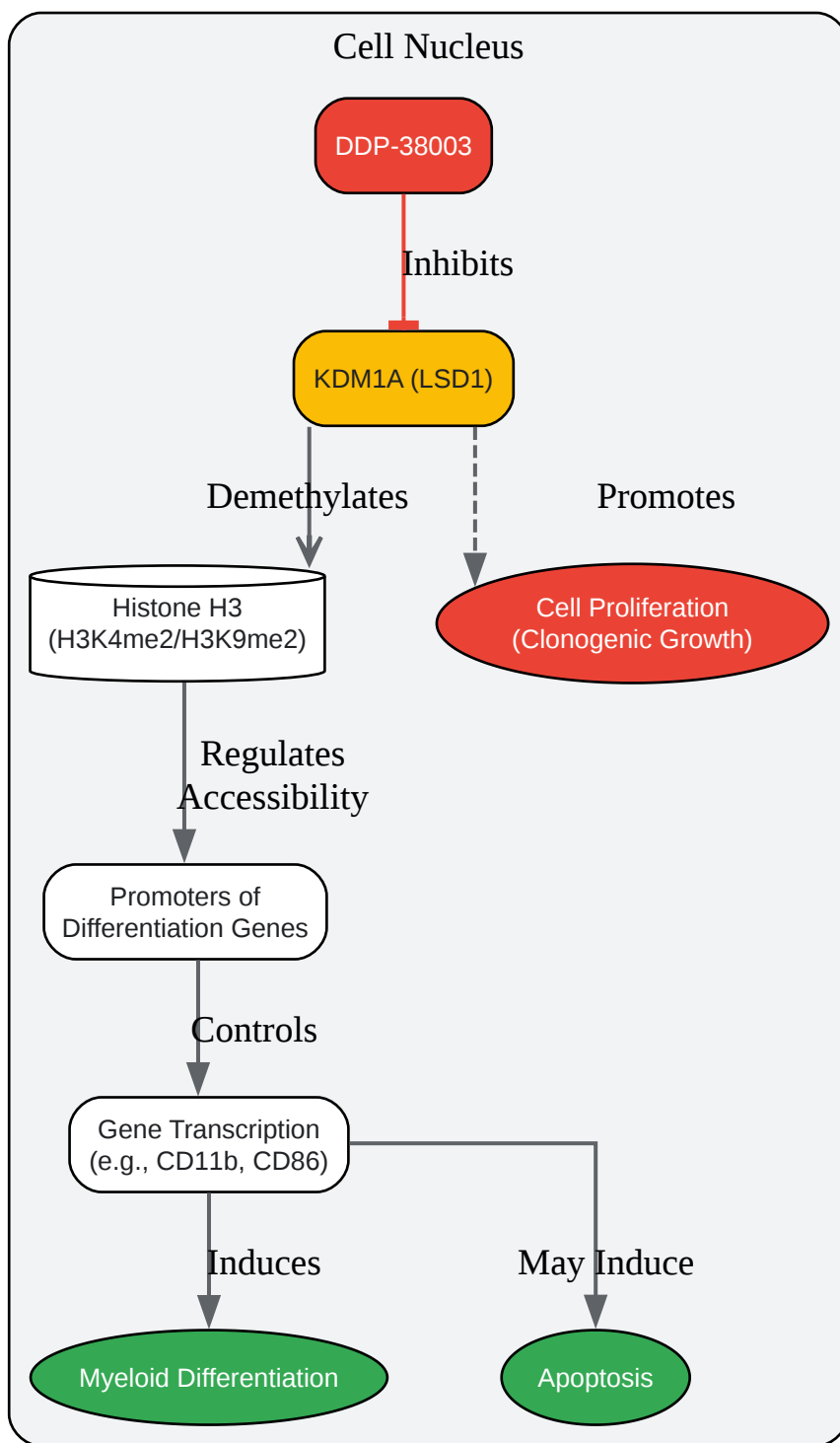
DDP-38003 trihydrochloride is a potent, orally available, and selective inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML). This document provides an in-depth overview of the biological functions of DDP-38003, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity. DDP-38003 demonstrates robust anti-tumor effects in preclinical models by inhibiting KDM1A's demethylase activity, leading to the induction of cell differentiation and the suppression of clonogenic growth in leukemia cells. Its in vivo efficacy and favorable pharmacokinetic profile underscore its potential as a therapeutic agent.

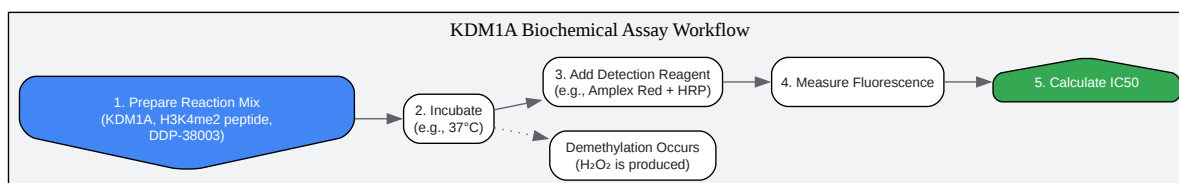
Core Mechanism of Action: KDM1A/LSD1 Inhibition

DDP-38003 is a derivative of tranylcypromine, designed for enhanced potency and selectivity against KDM1A. KDM1A is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from mono- and dimethylated lysine 4 of histone H3 (H3K4me1/2), marks associated with active transcription, and

mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), which are linked to transcriptional repression. By inhibiting KDM1A, DDP-38003 prevents the demethylation of these key histone residues, leading to alterations in gene expression that can drive cellular differentiation and reduce the self-renewal capacity of cancer cells.[1][2][3]

The primary downstream effect of KDM1A inhibition by DDP-38003 in the context of leukemia is the reactivation of differentiation programs that are silenced in malignant blasts. This is achieved by preventing the removal of activating histone marks at the promoter regions of myeloid differentiation-associated genes.





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- 3. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DDP-38003 Trihydrochloride: A Technical Guide to its Biological Functions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10800145/docs#ddp-38003-trihydrochloride-a-technical-guide-to-its-biological-functions>]

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